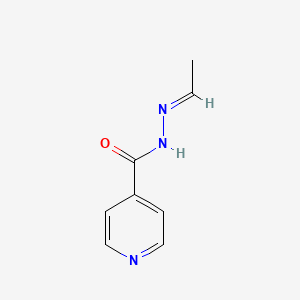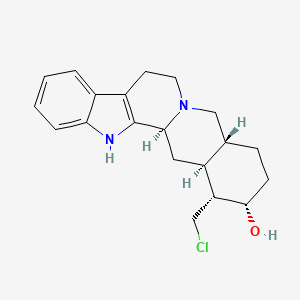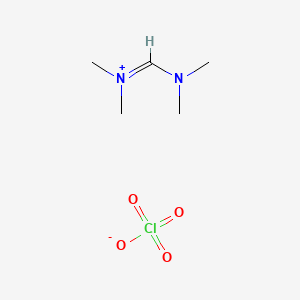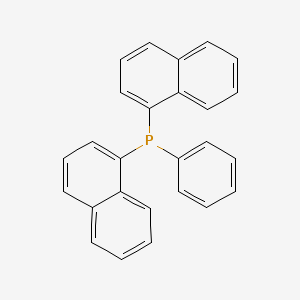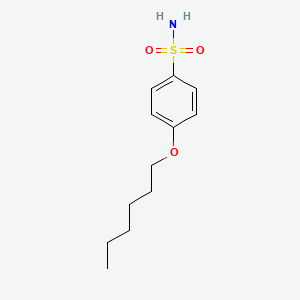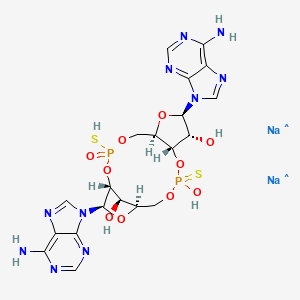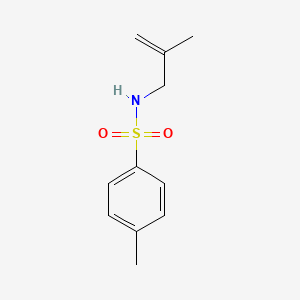
Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)- is an organic compound with the molecular formula C11H15NO2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-methyl group and an N-(2-methyl-2-propenyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine, such as 2-methyl-2-propenylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-methylbenzenesulfonyl chloride+2-methyl-2-propenylamine→Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)-+HCl
The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)- can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and the removal of by-products can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking the substrate from accessing the active site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The molecular pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparaison Avec Des Composés Similaires
Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)- can be compared with other similar compounds, such as:
Benzenesulfonamide, 4-methyl-N-(2-propynyl)-: This compound has a similar structure but with a propynyl group instead of a propenyl group. The presence of the triple bond in the propynyl group can lead to different reactivity and applications.
Benzenesulfonamide, N-ethyl-4-methyl-: This compound has an ethyl group instead of a propenyl group. The shorter alkyl chain can affect the compound’s solubility and reactivity.
Benzenesulfonamide, N-phenyl-4-methyl-: This compound has a phenyl group instead of a propenyl group. The aromatic ring can introduce additional interactions, such as π-π stacking, which can influence the compound’s properties and applications.
Each of these compounds has unique properties and applications, making Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)- distinct in its own right.
Propriétés
Numéro CAS |
1206-41-3 |
|---|---|
Formule moléculaire |
C11H15NO2S |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
4-methyl-N-(2-methylprop-2-enyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15NO2S/c1-9(2)8-12-15(13,14)11-6-4-10(3)5-7-11/h4-7,12H,1,8H2,2-3H3 |
Clé InChI |
LGQBMQMRZUJORE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)
![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
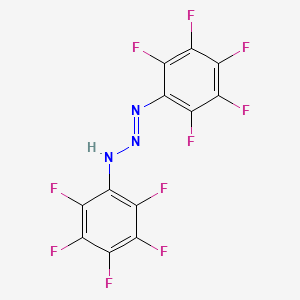
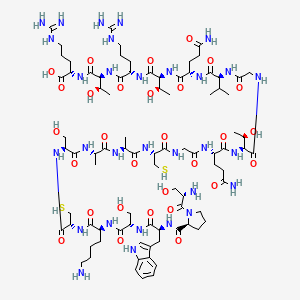
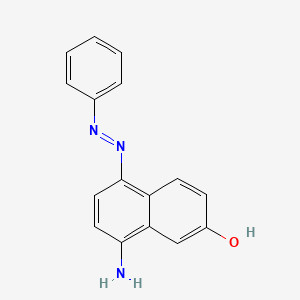
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
